molecular formula C9H11BO3 B12511793 (2-(2-Oxopropyl)phenyl)boronic acid

(2-(2-Oxopropyl)phenyl)boronic acid

Cat. No.: B12511793
M. Wt: 177.99 g/mol
InChI Key: LAAKQWDQLNZOIM-UHFFFAOYSA-N
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Description

(2-(2-Oxopropyl)phenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-oxopropyl group. The molecular formula of this compound is C9H11BO3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Oxopropyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with a suitable 2-oxopropylating agent. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-(2-Oxopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2-(2-Oxopropyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications, where the compound can interact with target molecules and produce a detectable signal. The boronic acid group acts as a Lewis acid, facilitating the formation of these reversible covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2-Oxopropyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and 2-oxopropyl groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles .

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

[2-(2-oxopropyl)phenyl]boronic acid

InChI

InChI=1S/C9H11BO3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5,12-13H,6H2,1H3

InChI Key

LAAKQWDQLNZOIM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CC(=O)C)(O)O

Origin of Product

United States

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